氟美松 17-酮

描述

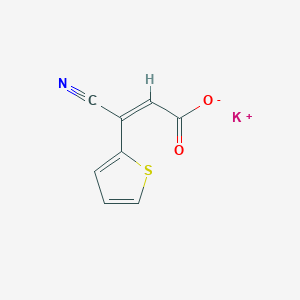

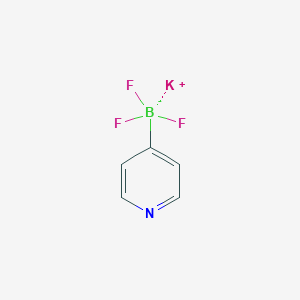

Flumethasone 17-ketone is a chemical compound with the molecular formula C20H24F2O3 . It is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties .

Synthesis Analysis

The synthesis of Flumethasone involves a process for preparing flumethasone, flumethasone 21-acetate, or its 17-carboxyl androsten analogue. This process comprises reacting a compound of formula (IIIa) with an electrophilic fluorination agent .Molecular Structure Analysis

The molecular structure of Flumethasone 17-ketone is characterized by an absolute stereochemistry. It has a molecular weight of 350.4 . The InChI representation of its structure is available in the ChEBI database .Physical And Chemical Properties Analysis

Flumethasone 17-ketone has a molecular weight of 350.4 . The compound is a solid at room temperature . Its solubility in DMSO is 70 mg/mL .科学研究应用

Anti-Inflammatory Drug

Flumethasone is a moderately potent difluorinated corticosteroid ester with anti-inflammatory properties . It is used to reduce inflammation in various conditions. Its anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation .

Antipruritic Agent

Flumethasone also has antipruritic properties . It can be used to alleviate itching associated with certain skin conditions.

Vasoconstrictive Agent

In addition to its anti-inflammatory and antipruritic properties, flumethasone exhibits vasoconstrictive properties . This means it can cause narrowing of blood vessels, which can help reduce inflammation and swelling.

Treatment of Dermatological Conditions

Flumethasone is used to treat various skin conditions such as contact dermatitis , atopic dermatitis , eczema , psoriasis , and diaper rash . Its local effect on diseased areas results in a decrease in inflammation, exudation, and itching .

Hormonal Role

Flumethasone is classified as a hormone . Originally referring to an endogenous compound that is formed in a specialized organ or group of cells and carried to another organ or group of cells, in the same organism, upon which it has a specific regulatory function .

Use in Combination Therapies

Flumethasone is often used in combination with other drugs to treat various conditions. For example, it is used in combination with Neomycin to treat Atopic dermatitis (ad) , Atopic dermatitis (ad) of the external ear canal , Cradle cap , Discoid lupus erythematosus (dle) , and Infantile eczema . It is also used in combination with Clioquinol to treat Dermatosis .

Research and Development

Flumethasone is also used in scientific research and development. For instance, there is a process for preparing flumethasone or its 17-carboxyl androsten analogue .

Veterinary Medicine

Flumethasone is also approved for use in veterinary medicine . It can be used to treat various conditions in animals, similar to its uses in humans.

作用机制

Target of Action

Flumethasone 17-ketone, also known as Flumethasone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, leading to a variety of genetic activations and repressions . This interaction results in the suppression of inflammatory and immune responses .

Biochemical Pathways

Flumethasone affects the immune response pathway by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding . This leads to downstream effects such as reduced inflammation and immune response .

Pharmacokinetics

It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of Flumethasone’s action result in a prompt decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

安全和危害

属性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWAIKMRBAVPM-JRXMGOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flumethasone 17-ketone | |

CAS RN |

25256-97-7 | |

| Record name | Flumethasone 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMETHASONE 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)